molecular formula C15H16N6O4S2 B2530025 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-88-1

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2530025
CAS No.: 1105224-88-1
M. Wt: 408.45
InChI Key: YGJXBWDGVQVETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N6O4S2 and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Thiadiazole Amide Derivatives : Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized. Some derivatives demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

  • Antileishmanial Activity : Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized, showing promising antileishmanial activity against Leishmania major in vitro (Tahghighi et al., 2011).

  • In Vitro Leishmanicidal Activity : A series of thiadiazole derivatives were evaluated for leishmanicidal activity, demonstrating strong activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).

Synthesis and Antibacterial Activities

  • Non-Ionic Surfactants Synthesis : Thiadiazolyl derivatives based on stearic acid were synthesized, showing antimicrobial activities against various bacterial strains. These compounds were also developed as non-ionic surfactants with evaluated physico-chemical properties (Abdelmajeid et al., 2017).

  • Benzothiazole Derivatives : Synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited notable antibacterial and antiviral activities, suggesting their potential as molecular templates for antibacterial and antiviral agents (Tang et al., 2019).

  • Anti-Helicobacter pylori Heterocycles : Synthesized thiadiazole derivatives showed strong inhibitory activity against Helicobacter pylori strains, surpassing the standard drug metronidazole (Moshafi et al., 2011).

Crystal Structure and Antitumor Activity

  • Crystal Structure Analysis : The crystal structure of a thiadiazole derivative was analyzed, revealing specific molecular interactions and structural details (Ismailova et al., 2014).

  • Antitumor Evaluation : Certain thiadiazole derivatives exhibited significant antitumor activities against various cancer cell lines. Some compounds induced apoptosis and caused cell cycle arrest, demonstrating potential as anticancer agents (Wu et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXBWDGVQVETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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